molecular formula C14H26N2 B14465903 3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline CAS No. 73816-66-7

3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline

Cat. No.: B14465903
CAS No.: 73816-66-7
M. Wt: 222.37 g/mol
InChI Key: CIWMWEHUOHWVMX-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline is a complex organic compound with a unique structure that includes a tetrahydroisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline typically involves multi-step organic reactions. One common method includes the reaction of isoindoline derivatives with diethylaminoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3a,4,7,7a-Tetrahydro-1H-indene-1,3(2H)-dione
  • 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-

Uniqueness

3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline is unique due to its specific diethylaminoethyl substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

73816-66-7

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

2-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-N,N-diethylethanamine

InChI

InChI=1S/C14H26N2/c1-3-15(4-2)9-10-16-11-13-7-5-6-8-14(13)12-16/h5-6,13-14H,3-4,7-12H2,1-2H3

InChI Key

CIWMWEHUOHWVMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC2CC=CCC2C1

Origin of Product

United States

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